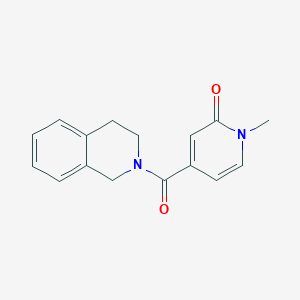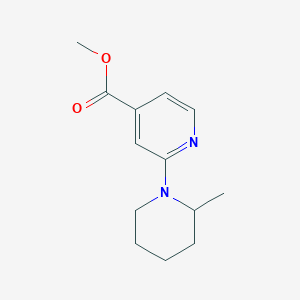
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate, also known as Methyl MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of pyridine and piperidine, and it exhibits a unique pharmacological profile that makes it an attractive candidate for drug development.
作用機序
The mechanism of action of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been shown to inhibit the activity of enzymes involved in cell proliferation and to induce the expression of genes involved in apoptosis. It also appears to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has several advantages for use in lab experiments. It exhibits high potency against various diseases, which makes it a useful tool for studying disease mechanisms and developing new treatments. It is also relatively easy to synthesize, which makes it readily available for use in research. However, Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC also has some limitations. It has low solubility in water, which can make it difficult to use in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC. One area of interest is the development of new derivatives of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC that exhibit improved pharmacological profiles. Another area of interest is the study of the mechanism of action of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC, which may lead to the development of new treatments for various diseases. Additionally, research on the potential side effects of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC is needed to ensure its safety for use in humans.
合成法
The synthesis of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-methylpiperidine with pyridine-4-carboxylic acid, which produces an intermediate compound. This intermediate is then treated with methyl iodide to form the final product, Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC. The synthesis of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC is a complex process that requires careful optimization of reaction conditions to ensure high yields and purity.
科学的研究の応用
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-3-4-8-15(10)12-9-11(6-7-14-12)13(16)17-2/h6-7,9-10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZXMEWNGPEFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chloro-2-nitrophenyl)methyl]-2-cyclopropyloxolan-3-amine](/img/structure/B6628673.png)
![Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate](/img/structure/B6628681.png)
![Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate](/img/structure/B6628688.png)
![Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate](/img/structure/B6628691.png)
![1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6628693.png)
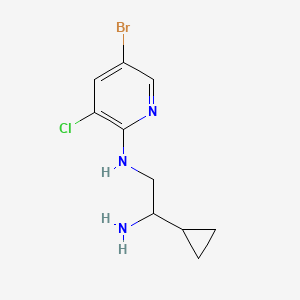
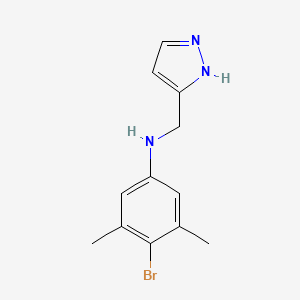
![N-[(1-methylbenzimidazol-2-yl)methyl]thiolan-3-amine](/img/structure/B6628714.png)
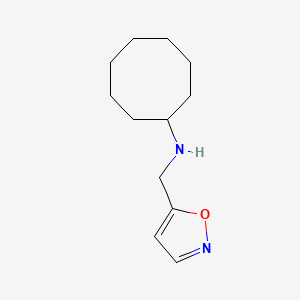
![5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6628732.png)
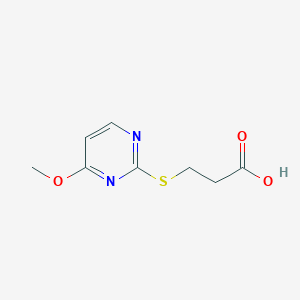
![3-[(4-Tert-butylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628738.png)
![3-[(2-Ethylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628743.png)
